
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
説明
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, also known as 3M4TMBN, is a chemical compound that has been extensively studied for its potential applications in the fields of organic synthesis and scientific research. This compound is of particular interest due to its ability to form strong covalent bonds with a variety of other organic molecules, making it an ideal building block for the synthesis of complex organic molecules. In addition, 3M4TMBN has been found to possess unique biochemical and physiological properties that make it a valuable tool for research in the fields of pharmacology, biochemistry, and biotechnology.
科学的研究の応用
Synthesis and Structural Analysis
Synthesis and Characterization : Compounds related to 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile have been synthesized and characterized using spectroscopy and X-ray diffraction. These studies provide insights into their crystal structures and vibrational properties, important for understanding their potential applications (Wu, Chen, Chen, & Zhou, 2021).
Density Functional Theory (DFT) Analysis : DFT calculations are used to analyze the molecular structures of these compounds, comparing them with X-ray diffraction results. This approach helps in understanding their conformational and electronic properties, which are crucial for various applications (Huang et al., 2021).
Chemical Reactivity and Applications
Palladium-Catalyzed Borylation : Research on the borylation of aryl bromides to create similar compounds through palladium catalysis has been explored. This method is significant in the synthesis of these compounds, indicating potential for diverse chemical applications (Takagi & Yamakawa, 2013).
Fluorescence Probes for Hydrogen Peroxide Detection : These compounds have been used in the synthesis of boronate ester fluorescence probes for detecting hydrogen peroxide. This application demonstrates their utility in developing sensitive chemical sensors (Lampard et al., 2018).
Potential Therapeutic Applications
Hydrogen Peroxide Vapor Detection : The derivatives of these compounds have shown potential in detecting hydrogen peroxide vapor, which is crucial for identifying peroxide-based explosives. This indicates their importance in safety and security applications (Fu et al., 2016).
Cytoprotection Against Oxidative Stress : Some analogs have shown promise in sequestering iron and protecting cells under oxidative stress. This hints at their potential use in therapeutic applications related to oxidative damage (Wang & Franz, 2018).
Other Applications
Polymer Synthesis and Material Science : These compounds have been used in the synthesis of conjugated polymers, demonstrating their potential application in new materials for technology, such as liquid crystal displays and other electronic applications (Das, Tang, & Sanyal, 2011).
Microwave-Assisted Synthesis : The microwave-assisted synthesis of these compounds provides a convenient and efficient method for their preparation, which is beneficial for various industrial and research applications (Rheault, Donaldson, & Cheung, 2009).
特性
IUPAC Name |
3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO2/c1-10-8-11(9-16)6-7-12(10)15-17-13(2,3)14(4,5)18-15/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMQXEPAUAWWKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718430 | |
| Record name | 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
848953-05-9 | |
| Record name | 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-5-[2-(trimethylsilyl)ethynyl]pyridin-4-amine](/img/structure/B1456082.png)
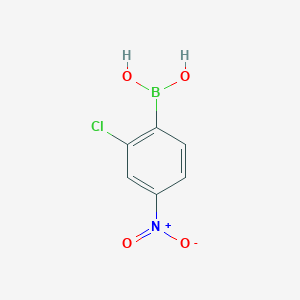
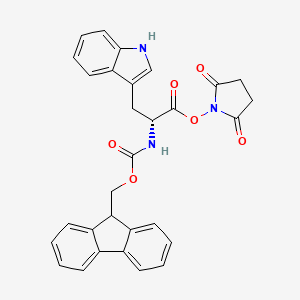
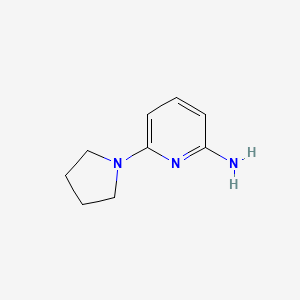
![(2-{5-[(2,4-Difluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1456089.png)
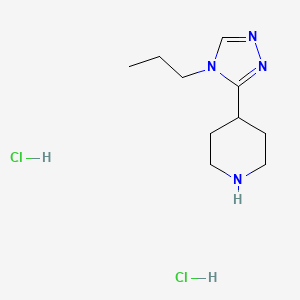
![[3-(1-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride](/img/structure/B1456092.png)
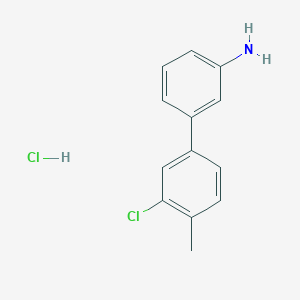



![4-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1456101.png)
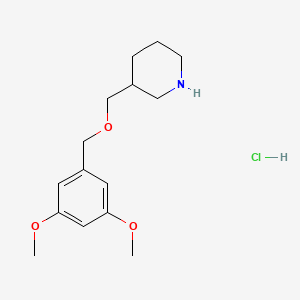
![Methyl (2S,4S)-4-[4-bromo-2-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456103.png)